molecular formula C22H19N3O B13912689 Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl-

Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl-

Cat. No.: B13912689
M. Wt: 341.4 g/mol
InChI Key: MVVZVJGMTSSYNJ-UHFFFAOYSA-N
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Description

Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl- is a complex organic compound that belongs to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl- typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 6-methyl-2-pyridylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can produce various halogenated quinoline compounds .

Scientific Research Applications

Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl- involves its interaction with various molecular targets. It can chelate metal ions, which is crucial for its antimicrobial activity. Additionally, it may inhibit specific enzymes or interfere with cellular pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-ol, 7-(6-methyl-2-pyridylamino)(phenyl)methyl- is unique due to its specific structural features that confer enhanced biological activity and selectivity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

7-[[(6-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O/c1-15-7-5-11-19(24-15)25-20(16-8-3-2-4-9-16)18-13-12-17-10-6-14-23-21(17)22(18)26/h2-14,20,26H,1H3,(H,24,25)

InChI Key

MVVZVJGMTSSYNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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